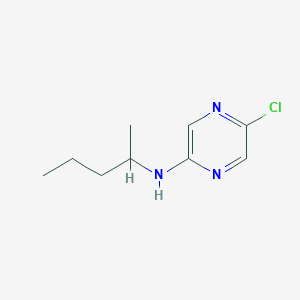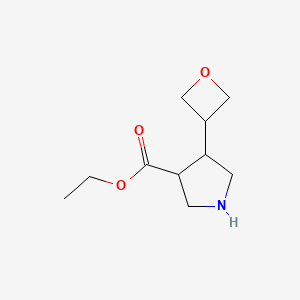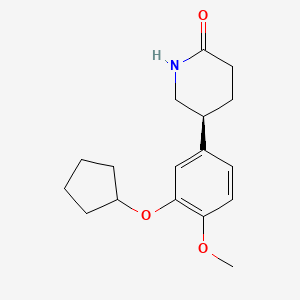![molecular formula C13H16N4 B13339760 1-Isopropyl-3-(pyrazin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B13339760.png)
1-Isopropyl-3-(pyrazin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Isopropyl-3-(pyrazin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole is a heterocyclic compound that belongs to the class of pyrazoles Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
The synthesis of 1-Isopropyl-3-(pyrazin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a pyrazine derivative with a cyclopentane-based precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as acetic acid or ethanol to facilitate the cyclization process .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
1-Isopropyl-3-(pyrazin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazine ring, using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Isopropyl-3-(pyrazin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and anticancer agent in preliminary studies.
Medicine: Due to its biological activities, it is being investigated for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Wirkmechanismus
The mechanism of action of 1-Isopropyl-3-(pyrazin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or disrupt microbial cell membranes, leading to antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
1-Isopropyl-3-(pyrazin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole can be compared with other pyrazole derivatives such as:
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties and CDK2 inhibition.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant biological activities, particularly in cancer treatment.
Pyrazoline derivatives: These compounds have a wide range of pharmacological activities, including anti-inflammatory and analgesic effects.
Eigenschaften
Molekularformel |
C13H16N4 |
|---|---|
Molekulargewicht |
228.29 g/mol |
IUPAC-Name |
1-propan-2-yl-3-pyrazin-2-yl-5,6-dihydro-4H-cyclopenta[c]pyrazole |
InChI |
InChI=1S/C13H16N4/c1-9(2)17-12-5-3-4-10(12)13(16-17)11-8-14-6-7-15-11/h6-9H,3-5H2,1-2H3 |
InChI-Schlüssel |
MSUXRLFLMIPAHS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1C2=C(CCC2)C(=N1)C3=NC=CN=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-(tert-Butyl) 1-methyl (1R,3R,4S)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate](/img/structure/B13339689.png)
![1-[(3-Bromothiophen-2-yl)methyl]-4-chloro-1H-pyrazol-3-amine](/img/structure/B13339704.png)







![Rel-(5R,7R)-3-bromo-2-(4-fluorophenyl)-5,7-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B13339737.png)
![cis-1-[(Benzyloxy)carbonyl]-4-fluoropyrrolidine-3-carboxylic acid](/img/structure/B13339743.png)
![2-(7-Azaspiro[3.5]nonan-7-yl)ethan-1-ol](/img/structure/B13339745.png)
